molecular formula C12H13FN2O2S B2647099 6-fluoro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-77-0

6-fluoro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2647099
CAS No.: 422526-77-0
M. Wt: 268.31
InChI Key: ZDJRCAVPLHVEFT-UHFFFAOYSA-N
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Description

6-fluoro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a fluorine atom, a methoxypropyl group, and a sulfanylidene moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through nucleophilic substitution reactions using appropriate alkyl halides.

    Formation of the Sulfanylidene Moiety: The sulfanylidene group can be introduced by reacting the intermediate compound with sulfur or sulfur-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfanylidene group to a thiol or thioether.

    Substitution: The fluorine atom and methoxypropyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, and polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Substituted quinazolinones with various functional groups.

Scientific Research Applications

6-fluoro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular pathways related to inflammation or cancer.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-(3-methoxypropyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Similar structure with a thioxo group instead of a sulfanylidene group.

    6-fluoro-3-(3-methoxypropyl)-2-oxo-2,3-dihydro-4(1H)-quinazolinone: Contains an oxo group instead of a sulfanylidene group.

Uniqueness

6-fluoro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to the presence of the sulfanylidene moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the fluorine atom, methoxypropyl group, and sulfanylidene group makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-fluoro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2S/c1-17-6-2-5-15-11(16)9-7-8(13)3-4-10(9)14-12(15)18/h3-4,7H,2,5-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJRCAVPLHVEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(C=CC(=C2)F)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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